molecular formula C22H21NO5 B3748946 dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3748946
M. Wt: 379.4 g/mol
InChI Key: YSPRCJRRCVBMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. MPPD is a pyridine-based compound that contains two carboxylate groups and a phenoxyphenyl substituent.

Mechanism of Action

The mechanism of action of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
In plants, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to enhance the activity of enzymes involved in photosynthesis, leading to an increase in the production of energy-rich compounds such as ATP. Additionally, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to improve the efficiency of nutrient uptake by plants, leading to improved growth and crop yield.
Biochemical and Physiological Effects
dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a range of biochemical and physiological effects, depending on the application. In cancer cells, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to induce cell death and inhibit the growth of tumors. In plants, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to enhance photosynthesis and improve nutrient uptake, leading to improved growth and crop yield.

Advantages and Limitations for Lab Experiments

One of the advantages of using dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ease of synthesis. dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using relatively simple and inexpensive methods, making it an attractive compound for researchers. Additionally, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied, and its properties and applications are well understood.
One of the limitations of using dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential toxicity. dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have cytotoxic effects on cancer cells, but it is unclear whether it has any adverse effects on normal cells. Additionally, the effects of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate on the environment are not well understood, and further research is needed to assess its potential impact.

Future Directions

There are several future directions for research on dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. In the pharmaceutical industry, further studies are needed to fully understand the mechanism of action of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to assess its potential as a treatment for various diseases. In the agricultural industry, research is needed to determine the optimal conditions for the use of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a plant growth enhancer. In the materials science field, further studies are needed to explore the potential applications of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a precursor for the synthesis of novel materials.
Conclusion
In conclusion, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a relatively straightforward process that can be easily scaled up for commercial production. dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in the pharmaceutical, agricultural, and materials science industries. Further research is needed to fully understand the mechanism of action of dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to assess its potential impact on the environment.

Scientific Research Applications

Dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the agricultural industry, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its ability to enhance plant growth and improve crop yield. dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the activity of enzymes involved in photosynthesis and improve the efficiency of nutrient uptake in plants.
In the materials science field, dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential use as a precursor for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.

properties

IUPAC Name

dimethyl 1-methyl-4-(3-phenoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-23-13-18(21(24)26-2)20(19(14-23)22(25)27-3)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-14,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPRCJRRCVBMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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